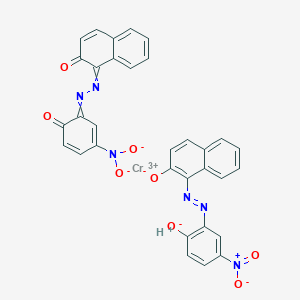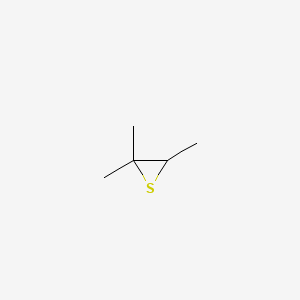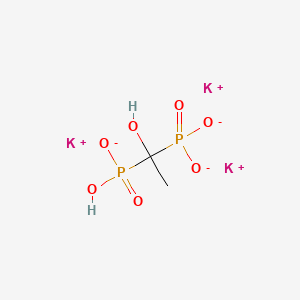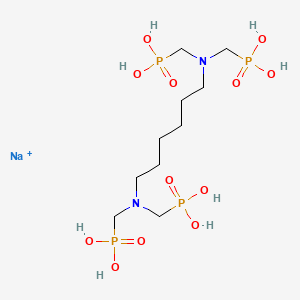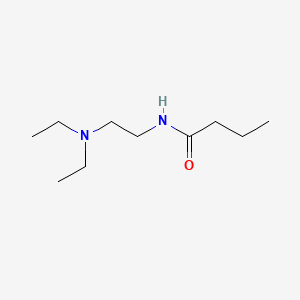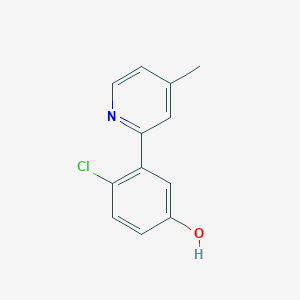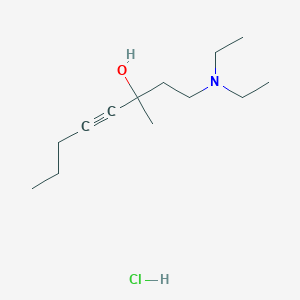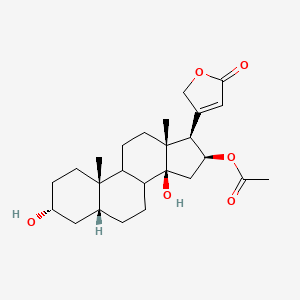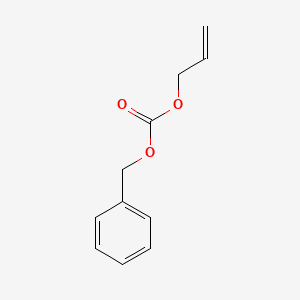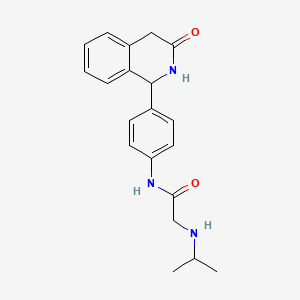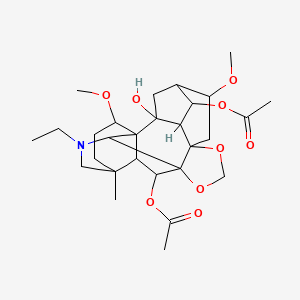
14-Acetyldictyocarpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Acetyldictyocarpine is a norditerpenoid alkaloid found in certain species of the Delphinium plant. This compound is part of a broader class of diterpenoid alkaloids, which are known for their complex structures and significant biological activities. These alkaloids have been studied for their potential medicinal properties and their role in plant defense mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Acetyldictyocarpine typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes acetylation reactions where an acetyl group is introduced to the molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Delphinium plants, followed by purification processes. Advanced techniques like vacuum liquid chromatography can be used to separate and purify the compound from a mixture of similar alkaloids .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Acetyldictyocarpine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like methoxy or acetoxy groups.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity and synthesis of norditerpenoid alkaloids.
Biology: Research has explored its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 14-Acetyldictyocarpine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but its effects on neuromuscular junctions have been well-documented .
Comparaison Avec Des Composés Similaires
14-Acetyldictyocarpine is part of a family of norditerpenoid alkaloids, which includes compounds like 14-acetylbrowniine and delsoline . Compared to these similar compounds, this compound has unique structural features, such as specific acetylation patterns, that contribute to its distinct biological activities. Its relative abundance and specific interactions with molecular targets also set it apart from other alkaloids in this class.
Conclusion
This compound is a fascinating compound with a complex structure and diverse potential applications. From its synthesis and chemical reactions to its biological activities and industrial uses, this norditerpenoid alkaloid continues to be a subject of significant scientific interest. Further research will undoubtedly uncover more about its unique properties and potential benefits.
Propriétés
Numéro CAS |
75659-26-6 |
|---|---|
Formule moléculaire |
C28H41NO9 |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(21-acetyloxy-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-4-yl) acetate |
InChI |
InChI=1S/C28H41NO9/c1-7-29-12-24(4)9-8-18(34-6)27-21(24)22(38-15(3)31)28(23(27)29)26(35-13-36-28)11-17(33-5)16-10-25(27,32)20(26)19(16)37-14(2)30/h16-23,32H,7-13H2,1-6H3 |
Clé InChI |
YRFHHBLWWCMRSY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC(=O)C)O)OC)OCO5)OC(=O)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


